molecular formula C10H10N2O4S B5372786 4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid

4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid

Cat. No. B5372786
M. Wt: 254.26 g/mol
InChI Key: RJIOGMPABSJQOY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid, also known as MTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the hydrazinecarboxylic acid family and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including its ability to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of certain genes involved in cell growth and division. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. However, its use is limited by its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

Future research on 4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid could focus on its potential applications in the development of new cancer therapies, as well as its use in other areas of scientific research, such as drug discovery and gene expression analysis. Further studies could also explore the mechanisms of action of this compound and its interactions with other compounds and biological systems.

Synthesis Methods

4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid can be synthesized through a multistep process involving the condensation of thienylacetic acid with hydrazine hydrate, followed by acylation with acetic anhydride and cyclization with phosphorus oxychloride. The final product is obtained through purification and isolation.

Scientific Research Applications

4-{2-[(5-methyl-3-thienyl)carbonyl]hydrazino}-4-oxo-2-butenoic acid has been found to have a range of scientific research applications, including its use as a tool for studying the mechanisms of cancer cell growth and proliferation. It has also been used in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

(E)-4-[2-(5-methylthiophene-3-carbonyl)hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-6-4-7(5-17-6)10(16)12-11-8(13)2-3-9(14)15/h2-5H,1H3,(H,11,13)(H,12,16)(H,14,15)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIOGMPABSJQOY-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CS1)C(=O)NNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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